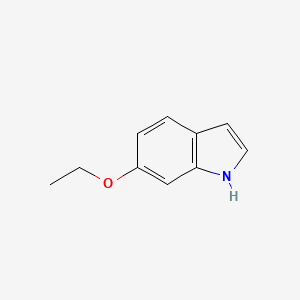

6-Ethoxy-1H-indole

Description

Historical Context and Evolution of Indole (B1671886) Research

The journey of indole research began in the 19th century with the investigation of the dye indigo. In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed its chemical structure. acs.org Initially, certain indole derivatives were primarily recognized for their use as dyestuffs. acs.org However, the 1930s marked a pivotal shift in the scientific perception of indoles. It was discovered that the indole core is a fundamental component of many vital alkaloids, such as tryptophan and auxins, igniting a wave of research that continues to this day. acs.org The development of synthetic methods, most notably the Fischer indole synthesis in 1883, further propelled the exploration of this versatile heterocycle. wikipedia.org More contemporary methods, like the Leimgruber-Batcho indole synthesis, have become mainstays, particularly within the pharmaceutical industry, for their efficiency in producing specifically substituted indoles. wikipedia.org

Structural Features and Aromaticity of the Indole Nucleus

The indole molecule is an aromatic heterocyclic organic compound with the formula C₈H₇N. bhu.ac.in Its structure is characterized by the fusion of a six-membered benzene (B151609) ring to a five-membered, nitrogen-containing pyrrole (B145914) ring. bhu.ac.in

The fusion of the benzene and pyrrole rings at the 2- and 3-positions of the pyrrole nucleus creates the benzo[b]pyrrole structure known as indole. bhu.ac.in This amalgamation of two distinct ring systems gives rise to a unique electronic and chemical profile.

Indole is a planar molecule containing a total of 10 π-electrons, which satisfies Hückel's rule for aromaticity. The lone pair of electrons on the nitrogen atom participates in the delocalized π-system, rendering the indole nucleus electron-rich. bhu.ac.in This electron-rich character makes it highly susceptible to electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.in While the pyrrole ring is the more reactive part of the molecule, electrophilic attack on the benzene ring can occur, typically at the C6 position, especially when the C2 and C3 positions are already substituted. bhu.ac.in

Benzene and Pyrrole Ring Fusion

Importance of Indole Scaffolds in Chemical Science

The indole scaffold is a privileged structure in chemical science, owing to its widespread occurrence in nature and its remarkable versatility as a building block for synthetic compounds with significant biological activities. rsc.org

The indole nucleus is a cornerstone of a vast array of natural products, most notably the amino acid tryptophan. Tryptophan serves as a biosynthetic precursor to a multitude of indole-containing compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. rsc.org Furthermore, indole alkaloids, a large and diverse class of natural products, are found extensively in plants, fungi, and marine organisms. rsc.orgnih.gov Many of these naturally occurring indole alkaloids, such as reserpine (B192253) and vinblastine, have been instrumental in the development of modern medicine. rsc.org

The indole framework is a highly sought-after scaffold in drug discovery and medicinal chemistry. Its ability to mimic the structure of peptides and bind to a variety of enzymes and receptors has led to the development of numerous therapeutic agents. derpharmachemica.com Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. derpharmachemica.com The strategic modification of the indole ring, including the introduction of substituents at the 6-position, is a key strategy for modulating the biological activity and pharmacokinetic properties of these compounds. vulcanchem.com The development of drugs like Indomethacin (an anti-inflammatory) and Ondansetron (an antiemetic) underscores the therapeutic potential of the indole scaffold. derpharmachemica.com

Interactive Data Tables

Table 1: Key Properties of Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Research Areas |

| Indole | C₈H₇N | 117.15 | Precursor in synthesis, perfumery, signaling molecule in bacteria. bhu.ac.in |

| Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | Essential amino acid, precursor to serotonin and melatonin. rsc.org |

| Serotonin | C₁₀H₁₂N₂O | 176.22 | Neurotransmitter involved in mood, sleep, and appetite regulation. rsc.org |

| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | Hormone regulating sleep-wake cycles. rsc.org |

| Indomethacin | C₁₉H₁₆ClNO₄ | 357.79 | Non-steroidal anti-inflammatory drug (NSAID). derpharmachemica.com |

| 6-Ethoxy-1H-indole | C₁₀H₁₁NO | 161.20 | Synthetic intermediate. mdpi.com |

Table 2: Common Synthetic Methods for Indoles

| Synthesis Method | Key Reactants | Catalyst/Conditions | Notes |

| Fischer Indole Synthesis | Phenylhydrazine (B124118) and an aldehyde or ketone | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | One of the oldest and most reliable methods for substituted indoles. wikipedia.org |

| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene derivative and a formamide (B127407) acetal (B89532) | Reductive cyclization (e.g., Raney nickel, hydrazine) | High-yielding and popular in the pharmaceutical industry for preparing substituted indoles. wikipedia.org |

| Reissert Synthesis | o-Nitrotoluene and diethyl oxalate (B1200264) | Base-catalyzed condensation followed by reduction | A classic method for preparing indole-2-carboxylates. derpharmachemica.com |

| Madelung Synthesis | N-Acyl-o-toluidine | Strong base (e.g., sodium amide) at high temperatures | Used for the synthesis of simple indoles. bhu.ac.in |

Applications in Advanced Materials and Agrochemistry

Indole derivatives are not only crucial in pharmaceuticals but also show promise in the fields of advanced materials and agrochemistry. openmedicinalchemistryjournal.comresearchgate.net Certain indole-based compounds have been investigated for their applications in organic semiconductors and nonlinear optical materials. bohrium.comresearchgate.net The electron-rich nature of the indole ring system makes it a suitable component for creating materials with specific electronic and photophysical properties. rsc.org For instance, the synthesis of 6-(pyrrolidin-1-yl)-1H-indole has been explored for developing nonlinear optical chromophores with enhanced properties. openmedicinalchemistryjournal.com

In the realm of agrochemistry, indole derivatives have been explored for their potential as insecticides, fungicides, and herbicides. researchgate.net The natural plant growth hormone, auxin (indole-3-acetic acid), is a well-known example of an indole derivative with a critical role in agriculture, influencing cell division and plant development. openmedicinalchemistryjournal.com Research into various substituted indoles continues to uncover new applications in crop protection and enhancement.

Specific Research Focus on 6-Substituted Indoles

The functionalization of the indole core at the C-6 position presents both opportunities and challenges for synthetic chemists, leading to a specific area of research focus.

Influence of Substituents at the C-6 Position on Electronic Properties

The electronic nature of the substituent at the C-6 position can significantly modulate the electron density of the entire indole ring system. Electron-donating groups, such as alkoxy groups, increase the electron density of the benzene portion of the indole, which can influence the molecule's reactivity in electrophilic substitution reactions and its potential as a donor in charge-transfer complexes. rsc.org Conversely, electron-withdrawing groups will decrease the electron density. This modulation of electronic properties is a key factor in designing indole derivatives for specific applications, such as in organic electronics where tuning the HOMO/LUMO energy levels is crucial. rsc.org

Regioselectivity Challenges in 6-Functionalization

Achieving regioselective functionalization at the C-6 position of the indole ring is a significant synthetic challenge. frontiersin.org The inherent reactivity of the indole nucleus favors electrophilic attack at the C-3 position of the pyrrole ring. bhu.ac.innih.gov Functionalization of the benzene ring, and specifically at the C-6 position, often requires the use of directing groups or specialized catalytic systems to overcome the innate reactivity of the C-2 and C-3 positions. frontiersin.orgnih.gov The remote location of the C-6 position from the directing groups typically placed on the nitrogen atom makes this particular functionalization even more difficult. frontiersin.org

Comparisons with Other Positional Isomers (e.g., 6-Methoxy-1H-indole)

To understand the unique properties of this compound, it is often compared with its close analogue, 6-methoxy-1H-indole. Both compounds feature an electron-donating alkoxy group at the C-6 position, but the difference in the alkyl chain (ethyl vs. methyl) can lead to subtle but important differences in their physical and chemical properties. For example, a study on the direct bromination of substituted indoles showed that the rate of reaction is influenced by the nature of the substituent, with -OCH3 having a specific effect. researchgate.net The slightly larger size of the ethoxy group compared to the methoxy (B1213986) group can also influence steric interactions in synthetic reactions and binding to biological targets. bohrium.com

| Compound | Molecular Formula | Molecular Weight |

| This compound | C10H11NO | 161.204 g/mol |

| 6-Methoxy-1H-indole | C9H9NO | 147.177 g/mol |

A comparison of the molecular formula and weight of this compound and its methoxy counterpart. synquestlabs.com

Overview of Research on this compound

Research on this compound, while not as extensive as for some other indole derivatives, has provided valuable insights into its synthesis and properties.

Current State of Knowledge and Research Gaps

Currently, this compound is primarily known as a chemical intermediate and a building block for the synthesis of more complex molecules. Its basic chemical and physical properties are documented, and it is commercially available from various suppliers. synquestlabs.comsigmaaldrich.com There are mentions of its use in the synthesis of other compounds, such as 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, which has been studied as a dopamine (B1211576) D2 receptor ligand. mdpi.com

However, a significant research gap exists regarding the specific biological activities and material properties of this compound itself. While the broader class of 6-substituted indoles has shown promise, dedicated studies to explore the potential of this compound in areas like agrochemistry, advanced materials, or as a standalone therapeutic agent are limited. Future research could focus on screening this compound for various biological activities and investigating its electronic and photophysical properties in greater detail to uncover its full potential.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive chemical profile of This compound . This will be achieved by focusing on its fundamental chemical and physical properties, methods of synthesis, and characteristic chemical reactions. The scope is strictly limited to the scientific data available for this compound, excluding any discussion of its potential applications, dosage, or safety profiles to maintain a purely chemical focus.

Detailed research findings, including spectroscopic data, will be presented to provide a thorough characterization of the molecule. The information is compiled from various scientific sources to ensure accuracy and a professional tone.

Chemical and Physical Properties of this compound

This compound is a solid at room temperature. Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 37865-86-4 | |

| Molecular Formula | C₁₀H₁₁NO | synquestlabs.com |

| Molecular Weight | 161.2 g/mol | |

| Physical Form | Solid | |

| InChI Key | RPMWEGXHQSEPPH-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of 6-substituted indoles like this compound can be achieved through various established methods in organic chemistry. While specific, detailed synthetic procedures for this compound are not extensively documented in the readily available literature, general synthetic strategies for 6-alkoxyindoles can be inferred.

One potential route involves the Fischer indole synthesis , a widely used method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. vulcanchem.com For this compound, this would likely involve the use of (4-ethoxyphenyl)hydrazine (B3021012) as the starting material.

Another relevant synthetic approach is the Bartoli indole synthesis , which is particularly useful for preparing indoles with substituents on the benzene ring from ortho-substituted nitroarenes and vinyl Grignard reagents. rsc.org The Hemetsberger indole synthesis is also well-suited for the regiospecific synthesis of 4- or 6-substituted indoles from appropriately substituted benzaldehydes. rsc.org

Furthermore, the functionalization of a pre-existing indole core is a viable strategy. For instance, a 6-hydroxyindole (B149900) could be etherified to yield this compound. acs.org A study by Somei and colleagues described the synthesis of 4-, 6-, and 7-ethoxy-1-methoxyindoles from the corresponding indolines, indicating another potential synthetic pathway. researchgate.net

Chemical Reactions of this compound

The reactivity of this compound is governed by the constituent indole ring and the ethoxy substituent. The indole nucleus is known to undergo various chemical transformations.

Electrophilic Substitution: As an electron-rich heterocycle, the indole ring is prone to electrophilic attack, primarily at the C-3 position.

N-Functionalization: The nitrogen atom of the indole ring can be deprotonated under basic conditions, allowing for N-alkylation or N-acylation reactions. vulcanchem.com

Oxidation and Reduction: The indole ring can be oxidized to form oxo derivatives or reduced to yield indoline (B122111) derivatives under specific reaction conditions. smolecule.com

Reactions of the Ethoxy Group: The ethoxy group at the C-6 position is generally stable but can potentially be cleaved under harsh acidic or basic conditions.

A specific reaction involving a derivative, 1-ethoxy-2-phenylindole, showed that photoirradiation can lead to a rearrangement, forming 6-ethoxy-2-phenylindole as a minor product. researchgate.net This highlights a potential, albeit less common, reaction pathway involving the ethoxy group and the indole core.

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the indole ring, the protons of the ethoxy group (a triplet and a quartet), and the N-H proton of the indole. The specific chemical shifts and coupling constants of the aromatic protons would be indicative of the 6-ethoxy substitution pattern. For instance, ¹H NMR data for related 6-substituted indoles show distinct patterns for the aromatic protons. researchgate.net

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (161.2 g/mol ).

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMWEGXHQSEPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191301 | |

| Record name | 6-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37865-86-4 | |

| Record name | 6-Ethoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37865-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037865864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/875Q1L07HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Ethoxy 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Strategies and their Adaptability to 6-Ethoxy-1H-indole

The following sections delve into prominent classical indole syntheses and their potential application in forming 6-ethoxy-substituted indoles.

Fischer Indole Synthesis and Variants

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for indole ring formation. chemicalbook.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com

For the synthesis of this compound, the logical starting material would be 4-ethoxyphenylhydrazine. This hydrazine (B178648) can be condensed with a suitable carbonyl compound, followed by cyclization under acidic conditions. For instance, reaction with pyruvic acid would lead to this compound-2-carboxylic acid, which can then be decarboxylated.

| Reactants | Reagents/Conditions | Product |

| 4-Ethoxyphenylhydrazine | Aldehyde or Ketone, Acid catalyst (e.g., HCl, ZnCl2), Heat | This compound derivative |

A notable variant is the tandem hydroformylation/Fischer indole synthesis, which can be adapted for specific derivatives. For example, the reaction of ethyl methallyl ether with phenylhydrazine (B124118) in the presence of a rhodium catalyst and p-toluenesulfonic acid can yield 3-(2-ethoxy-1-methyl-ethyl)-indole. scispace.com While this specific example does not yield a 6-ethoxy indole, the principle could be applied using 4-ethoxyphenylhydrazine.

The Fischer indole synthesis is versatile, allowing for the preparation of a wide array of substituted indoles. byjus.com However, the use of unsymmetrical ketones can lead to a mixture of regioisomeric products. byjus.com

Madelung Synthesis and Modern Modifications

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. bhu.ac.inwikipedia.org To produce this compound, the required precursor would be N-acetyl-3-ethoxy-2-methylaniline. The classical conditions for this reaction are often harsh, typically requiring temperatures between 200–400 °C with a base like sodium or potassium ethoxide. wikipedia.org

| Starting Material | Base | Conditions | Product |

| N-acyl-o-toluidine derivative | Strong base (e.g., NaOEt, KOtBu) | High temperature (200-400°C) | Indole derivative |

These demanding conditions limit the synthesis to simple indoles that lack sensitive functional groups. bhu.ac.in Modern modifications have aimed to improve the reaction's scope by employing milder conditions. One significant advancement involves the use of organolithium reagents in what is sometimes referred to as the Smith-modified Madelung synthesis. wikipedia.org This approach allows for the synthesis of a wider variety of substituted indoles, including those with methoxy (B1213986) groups. wikipedia.org Another modification involves introducing electron-withdrawing groups to facilitate the formation of the necessary benzylic anion under milder conditions. researchgate.net

Reissert Indole Synthesis

The Reissert indole synthesis is a multi-step process that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264). chemicalbook.comwikipedia.org For the synthesis of this compound, the starting material would be 4-ethoxy-2-nitrotoluene. This is condensed with diethyl oxalate in the presence of a base like potassium ethoxide to yield an ethyl o-nitrophenylpyruvate derivative. wikipedia.org Subsequent reductive cyclization, often using zinc in acetic acid or catalytic hydrogenation, affords the indole-2-carboxylic acid, which can be decarboxylated to the final indole. wikipedia.orgnih.gov

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Condensation | o-Nitrotoluene derivative, Diethyl oxalate | Potassium ethoxide | Ethyl o-nitrophenylpyruvate derivative wikipedia.org |

| 2. Reductive Cyclization | Ethyl o-nitrophenylpyruvate derivative | Zn/CH3COOH or H2/Pd-C | Indole-2-carboxylic acid derivative wikipedia.orgnih.gov |

| 3. Decarboxylation | Indole-2-carboxylic acid derivative | Heat | Indole derivative wikipedia.org |

This method is considered a reliable route for preparing indole-2-carboxylates substituted on the benzene (B151609) ring. derpharmachemica.com

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for forming substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com A key feature of this reaction is the requirement of an ortho-substituent on the nitroarene, with bulkier groups generally leading to higher yields. wikipedia.orgjk-sci.com To synthesize a this compound derivative using this method, a potential starting material would be 1-ethoxy-2,4-dinitrobenzene or a similarly ortho-substituted nitrobenzene (B124822).

The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgchemeurope.com The mechanism involves initial addition of the Grignard reagent to the nitro group, formation of a nitrosoarene intermediate, a second Grignard addition, and a thieme-connect.comthieme-connect.com-sigmatropic rearrangement. wikipedia.orgthieme-connect.com This synthesis is particularly effective for producing 7-substituted indoles. jk-sci.comthieme-connect.com

A significant modification by Adrian Dobbs utilizes an ortho-bromine atom as a directing group, which can be subsequently removed. chemeurope.comorganic-chemistry.org This enhances the versatility of the Bartoli synthesis. organic-chemistry.org

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles through the condensation of a 1,4-benzoquinone (B44022) with a β-amino-substituted-α,β-unsaturated carbonyl compound. bhu.ac.inwikipedia.org While the classical Nenitzescu synthesis yields 5-hydroxyindoles, its adaptability for this compound is not direct. However, the resulting 5-hydroxyindole (B134679) could potentially be O-ethylated in a subsequent step.

The reaction is typically acid-catalyzed and proceeds via a Michael addition followed by a nucleophilic attack and elimination. wikipedia.orgsynarchive.com Various substituents can be used on both the benzoquinone and the enamine components. wikipedia.org For example, reacting benzoquinone with ethyl β-aminocrotonate would be a standard application of this synthesis.

| Reactants | Catalyst | Product |

| Benzoquinone, β-Aminocrotonic ester | Acid | 5-Hydroxyindole derivative synarchive.com |

Recent work has demonstrated the utility of this reaction in synthesizing a series of 5-hydroxyindoles which can then undergo further modifications, such as alkylation, to produce a variety of derivatives. mdpi.com

Bischler Indole Synthesis

The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, involves the reaction of an α-haloketone with an arylamine, typically in the presence of an acid catalyst, to form an indole. bhu.ac.inwikipedia.org For the synthesis of this compound, 4-ethoxyaniline would be the arylamine of choice. This would be reacted with an appropriate α-haloketone.

| Reactants | Conditions | Product |

| Arylamine, α-Haloketone | Acid catalyst, Heat | Indole derivative |

The reaction mechanism can be complex and may lead to mixtures of products due to rearrangements. bhu.ac.in Historically, the harsh conditions and potential for low yields have been drawbacks. wikipedia.org However, modern variations have been developed to address these issues. For instance, microwave-assisted, solvent-free, one-pot Bischler indole syntheses have been reported. researchgate.net Furthermore, the synthesis has been successfully applied to electron-rich anilines, such as 3,5-dimethoxyaniline, to prepare various substituted dimethoxyindoles, suggesting its feasibility for 4-ethoxyaniline. researchgate.netchim.it

Transition Metal-Catalyzed Synthetic Approaches

The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key focus of synthetic organic chemistry. Among the various substituted indoles, this compound serves as an important building block for pharmacologically active molecules. Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis and derivatization of this motif, offering high efficiency and selectivity. These methods primarily involve the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the construction of complex molecular architectures from simpler precursors.

Palladium-Catalyzed Reactions for C-C and C-X Bond Formation

Palladium catalysis stands at the forefront of synthetic methodologies for constructing and functionalizing heterocyclic compounds, including the this compound core. The versatility of palladium catalysts facilitates a wide array of cross-coupling reactions, allowing for precise bond formation under relatively mild conditions. fishersci.co.uk These reactions are fundamental in modern organic synthesis, providing access to a diverse range of substituted indoles. nih.gov

The Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, involving the coupling of an aryl or vinyl halide with an alkene. numberanalytics.com This reaction is particularly valuable for the alkenylation of the indole nucleus. numberanalytics.com In the context of synthesizing this compound derivatives, a halo-substituted this compound, such as 6-ethoxy-5-iodo-1H-indole, would serve as the aryl halide component.

The general mechanism proceeds through the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the alkenylated product and regenerate the active catalyst. numberanalytics.com Aqueous conditions have been successfully employed for Heck reactions on halo-indoles, enhancing the green profile of the synthesis. nih.gov For instance, the coupling of various halo-indoles with alkenes like ethyl acrylate (B77674) has been demonstrated using a Na2PdCl4/sulfonated SPhos catalytic system in a water/acetonitrile mixture. nih.gov While specific examples detailing the Heck reaction on a this compound substrate are not prevalent in the cited literature, the general applicability to the indole core is well-established. nih.govnih.gov

Table 1: Representative Heck Cross-Coupling of Halo-indoles with Ethyl Acrylate nih.gov This table illustrates the general conditions for Heck reactions on the indole scaffold, which are applicable to ethoxy-substituted analogues.

| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-1H-indole | Na₂PdCl₄ / sSPhos | Na₂CO₃ | CH₃CN/H₂O (1:1) | 80 °C | 96 |

| 6-Chloro-1H-indole | Na₂PdCl₄ / sSPhos | Na₂CO₃ | CH₃CN/H₂O (1:1) | 80 °C | 80 |

Sonogashira Couplings

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds, typically by reacting an aryl or vinyl halide with a terminal alkyne. rsc.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. rsc.orgresearchgate.net It is extensively used for the synthesis of conjugated enynes and has found broad application in the creation of complex organic molecules, including functionalized indoles. researchgate.netnih.gov

For the synthesis of this compound derivatives, a halo-substituted precursor would be coupled with a terminal alkyne. A notable study demonstrated the successful Sonogashira coupling of 5-iodoindole (B102021) with 1-ethynylpyrene, catalyzed by a Cu-mediated palladium catalyst at high temperature, to produce a stable C-5 coupled product. nih.gov This highlights the feasibility of applying this methodology to the benzene ring of the indole system. The reaction conditions are generally mild, though some protocols may require elevated temperatures. nih.govwashington.edu The development of Sonogashira couplings in a reducing atmosphere (hydrogen diluted with argon) has been shown to minimize the undesirable homocoupling of terminal alkynes, a common side reaction. washington.edu

Table 2: Example of Sonogashira Coupling on an Indole Substrate nih.gov This table provides an example of C-C bond formation on the indole ring using a Sonogashira reaction.

| Aryl Halide | Alkyne | Catalyst | Conditions | Product |

|---|

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions, involving an organoboron reagent (like a boronic acid or ester) and an organic halide or triflate. fishersci.co.uk Its significance is underscored by the mild reaction conditions, low toxicity of reagents, and high functional group tolerance. fishersci.co.uk This reaction is exceptionally well-suited for the arylation of the this compound core.

The synthesis would typically involve the reaction of a halogenated this compound (e.g., 6-ethoxy-X-halo-1H-indole) with a suitable arylboronic acid in the presence of a palladium catalyst and a base. fishersci.co.uknih.gov The reactivity of the halide partner generally follows the trend I > Br > OTf >> Cl. fishersci.co.uk Research has demonstrated the successful Suzuki-Miyaura coupling of a wide range of unprotected nitrogen-rich heterocycles, including 6-chloroindole, with various arylboronic acids. nih.gov The use of specific palladium precatalysts and conditions allows for the efficient coupling of these sometimes challenging substrates in good to excellent yields. nih.gov This methodology has been applied to synthesize complex biologically active molecules, starting from functionalized indazoles and indoles. nih.govmdpi.com

Table 3: Suzuki-Miyaura Coupling of 6-Chloroindole with Phenylboronic Acid nih.gov This reaction demonstrates the applicability of the Suzuki-Miyaura coupling to a precursor structurally similar to a halogenated this compound.

| Heterocyclic Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials like halides or organometallics. frontiersin.org For the indole scaffold, C-H functionalization can be challenging due to the multiple reactive sites. nih.gov However, significant progress has been made in achieving regioselective functionalization of the indole's benzene ring. frontiersin.orgnih.gov

Palladium-catalyzed C-H functionalization at the C4, C5, C6, and C7 positions of the indole ring has been developed, often relying on directing groups to control regioselectivity. nih.gov For instance, direct arylation at the C4 and C5 positions has been achieved. nih.gov More relevant to the this compound system, metal-free, Brønsted acid-catalyzed methods have been developed for the selective C6 functionalization of 2,3-disubstituted indoles. frontiersin.org While not palladium-catalyzed, these methods highlight the increasing focus on direct C6 modification. In the realm of palladium catalysis, C-H activation is a key strategy. For example, cobalt-catalyzed C-H activation has been used for the atroposelective synthesis of N-N axially chiral indoles, showcasing the potential of transition metals to activate specific C-H bonds under mild conditions. nih.gov Similarly, nickel-catalyzed C-H alkylation at the C2 position of indoles has been described, demonstrating high regioselectivity. rsc.org These strategies provide a blueprint for how palladium-catalyzed C-H functionalization could be applied to the C6 position of this compound, likely requiring tailored directing groups or catalyst systems.

Copper-Catalyzed Methodologies

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for certain transformations. Copper catalysts are particularly effective in Ullmann-type couplings and various multicomponent reactions for the synthesis of N-heterocycles. beilstein-journals.orgcore.ac.uk

A significant advancement in indole synthesis is the copper-catalyzed cascade reaction for preparing 2-amino-1H-indole-3-carboxylate derivatives. core.ac.uk This method involves the coupling of N-(2-bromophenyl)-acetamides with ethyl 2-cyanoacetate. The reaction proceeds under mild conditions using CuI as the catalyst, L-proline as the ligand, and K2CO3 as the base. core.ac.uk By starting with an N-(2-bromo-4-ethoxyphenyl)-acetamide, this methodology could be directly applied to synthesize a this compound derivative. The reaction demonstrates good tolerance for various substituents on the phenyl ring. core.ac.uk

Additionally, copper sulfate (B86663) (CuSO4) has been used as a Lewis acid catalyst in a three-component reaction of 2-methyl-1H-indole, an aldehyde, and a dienophile to construct complex spirotetrahydrocarbazoles, showcasing copper's utility in facilitating cascade reactions to build polycyclic indole-containing structures. beilstein-journals.org

Table 4: Optimization of Copper-Catalyzed Cascade Synthesis of an Indole Derivative core.ac.uk This table shows the optimization for a reaction that could be adapted for this compound synthesis.

| Catalyst (10 mol%) | Ligand (20 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| CuI | L-Proline | K₂CO₃ | DMSO/H₂O | 60 | 61 |

| Cu₂O | L-Proline | K₂CO₃ | DMSO/H₂O | 60 | 45 |

| CuO | L-Proline | K₂CO₃ | DMSO/H₂O | 60 | 25 |

| Cu(OAc)₂ | L-Proline | K₂CO₃ | DMSO/H₂O | 60 | 32 |

Gold-Catalyzed Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. unimi.it In the realm of indole synthesis, gold catalysts have been particularly effective in activating alkynes and other unsaturated systems for subsequent cyclization reactions. unimi.it

One notable strategy involves the gold-catalyzed cycloisomerization of allenyl indoles. nih.govrsc.org For instance, the reaction of N-1,3-disubstituted allenyl indoles in the presence of a gold catalyst system, such as IPrAuCl/AgSbF6, can afford pyrido[1,2-a]-1H-indoles in high yields. nih.govrsc.org This transformation proceeds through a 6-endo cycloisomerization pathway. rsc.org The reaction conditions are generally mild, often occurring at room temperature, and tolerate a variety of functional groups on both the indole core and the allene (B1206475) moiety. rsc.org

Another approach utilizes the gold-catalyzed oxidation of 1-(2-ethynylphenyl)-1H-indoles. unimi.itresearchgate.net This reaction, followed by an acid-promoted intramolecular cyclization, yields indolo[1,2-a]quinolin-5(6H)-ones. unimi.itresearchgate.net This one-pot synthesis is versatile, accommodating a range of substituents on the indole ring and providing good to excellent yields of the fused heterocyclic products. unimi.itresearchgate.net

Gold catalysts are also employed in the hydroarylation of alkenes and dienes with indoles. unimi.it This atom-economical process allows for the direct functionalization of the indole nucleus. For example, the intermolecular hydroarylation of non-activated alkenes with indoles, catalyzed by gold, produces alkylated indoles in high yields. unimi.it

| Reaction Type | Starting Material | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| Cycloisomerization | N-1,3-disubstituted allenyl indoles | IPrAuCl/AgSbF6 | Pyrido[1,2-a]-1H-indoles | High yields, mild conditions, good functional group tolerance. rsc.org |

| Oxidation/Cyclization | 1-(2-ethynylphenyl)-1H-indoles | Gold catalyst/Acid | Indolo[1,2-a]quinolin-5(6H)-ones | One-pot synthesis, versatile, good to excellent yields. unimi.itresearchgate.net |

| Hydroarylation | Indoles and alkenes/dienes | Gold catalyst | Alkylated indoles | Atom-economical, direct functionalization. unimi.it |

Rhodium-Catalyzed Reactions

Rhodium catalysts have proven to be highly effective in a variety of organic transformations, including those leading to the formation of indole-containing structures. These reactions often involve C-H activation, cycloadditions, and dearomative processes, providing access to diverse and complex indole derivatives.

A notable application of rhodium catalysis is the (3+2) cycloaddition of N-tosyl-1,2,3-triazoles with a tethered phenoxy group, which leads to the synthesis of tetracyclic 3,4-fused indoles. mdpi.com This method can be performed in a one-pot fashion starting from 1-ethynyl-2-phenoxybenzene to generate aromatized xanthene derivatives. mdpi.com

Rhodium(III) catalysts are also capable of mediating the C-H allylation of indoles with allyl alcohols. nih.gov This reaction proceeds under oxidant-free conditions via a β-hydroxide elimination pathway and demonstrates excellent regioselectivity and stereoselectivity. The directing group used in this transformation can be removed under mild conditions, highlighting the synthetic utility of this method. nih.gov

Furthermore, rhodium(I) catalysts have been utilized in the dearomative cycloisomerization of 1H-indole N-tethered o-alkynylphenyl nitrones. rsc.org This reaction constructs indoline-fused polycyclic tropane (B1204802) scaffolds with high regio- and diastereoselectivity through a 6-exo-dig cyclization. rsc.org

| Reaction Type | Starting Material | Catalyst | Product | Key Features |

|---|---|---|---|---|

| (3+2) Cycloaddition | N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | Rh₂(oct)₄ | Tetracyclic 3,4-fused indoles | One-pot synthesis of aromatized xanthene derivatives is possible. mdpi.com |

| C-H Allylation | Indoles and allyl alcohols | Rh(III) catalyst | C2-allylated indoles | Oxidant-free, excellent regioselectivity and stereoselectivity. nih.gov |

| Dearomative Cycloisomerization | 1H-indole N-tethered o-alkynylphenyl nitrones | Rh(I) catalyst | Indoline-fused polycyclic tropanes | Highly regio- and diastereoselective 6-exo-dig cyclization. rsc.org |

Metal-Free and Green Chemistry Approaches to Indole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for chemical synthesis. This has led to the exploration of metal-free and green chemistry approaches for the construction of the indole ring system.

Catalyst-Free Condensation Reactions

A notable metal-free approach involves the catalyst-free condensation of carboxymethyl cyclohexadienones with primary amines to synthesize 6-hydroxy indoles. nih.gov This reaction proceeds through an aza-Michael addition of an in situ formed enamine, followed by rearomatization. nih.gov The method is versatile, accommodating a range of amines, including anilines, aliphatic amines, and even ammonia (B1221849). nih.gov In some instances, the use of a Re₂O₇ catalyst can lead to the formation of 6-amino indoles instead. nih.gov The ability to perform these reactions without a catalyst at room temperature, often using water as a co-solvent, represents a significant advancement in green chemistry. royalsocietypublishing.org

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are a cornerstone of green chemistry, as they offer high atom economy and reduce waste by combining several synthetic steps into a single operation. openmedicinalchemistryjournal.comnih.gov A variety of indole derivatives can be synthesized using this approach. For example, the one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of catalytic triethylamine (B128534) can produce novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives bearing an indole moiety. nih.gov Similarly, a four-component reaction involving β-oxodithioesters can lead to the formation of 4H-benzo[f]chromenes. acs.org The use of silica-supported ionic liquids as catalysts in the cyclocondensation of substituted (triethoxymethyl)arenes, 1-methyl-1H-indol-2-ol, and cyanoacetamide provides an efficient route to pyrido[2,3-b]indoles. ias.ac.in

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as a green technology in organic synthesis due to its ability to significantly reduce reaction times, improve yields, and often enable solvent-free reactions. tandfonline.comresearchgate.net The synthesis of various indole derivatives has been successfully achieved using microwave assistance. For instance, a one-pot, three-component coupling reaction under Sonogashira conditions can be accelerated by microwave irradiation to produce polysubstituted indoles in moderate to excellent yields. nih.gov Another example is the microwave-assisted synthesis of 1-acetyl-1H-indol-3-yl acetates from 2-[(carboxymethyl)amino]benzoic acids and acetic anhydride (B1165640), which can be completed in just one minute. reading.ac.uk Microwave-assisted synthesis has also been employed in the preparation of bis(indolyl)methane derivatives and other complex indole-based scaffolds. tandfonline.com

Ultrasonication Methods

Ultrasonication is another green chemistry tool that utilizes high-frequency sound waves to accelerate chemical reactions. This technique has been successfully applied to the synthesis of indole derivatives, often leading to higher yields and shorter reaction times compared to conventional methods. nih.gov For example, the Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazoles from cyclohexanone (B45756) and phenylhydrazines can be significantly improved by using ultrasonic irradiation, with optimal results achieved at lower frequencies. tsijournals.com In some cases, ultrasound can promote catalyst-free Knoevenagel condensation reactions in water at ambient conditions, further enhancing the green credentials of the synthesis. researchgate.net The synthesis of various heterocyclic compounds, including those containing an indole moiety, has been shown to be more efficient under ultrasonication compared to traditional stirring methods. nih.gov

| Method | Key Features | Example Reaction | Product |

|---|---|---|---|

| Catalyst-Free Condensation | Metal-free, often at room temperature, can use water as a solvent. nih.govroyalsocietypublishing.org | Carboxymethyl cyclohexadienones and primary amines. nih.gov | 6-Hydroxy indoles. nih.gov |

| One-Pot Multi-Component Reactions | High atom economy, reduced waste. openmedicinalchemistryjournal.comnih.gov | Aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. nih.gov | Indolyl-tetrazolo[1,5-a]pyrimidines. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, can be solvent-free. tandfonline.comresearchgate.net | One-pot Sonogashira coupling. nih.gov | Polysubstituted indoles. nih.gov |

| Ultrasonication Methods | Higher yields, shorter reaction times compared to conventional methods. nih.gov | Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazoles. tsijournals.com | 1,2,3,4-Tetrahydrocarbazoles. tsijournals.com |

Specific Synthetic Routes to this compound and its Carboxylic Acid Derivatives

Several specific routes have been developed for the synthesis of this compound and its carboxylic acid derivatives, leveraging different starting materials and reaction types.

The Reissert indole synthesis is a classic and reliable method for preparing indole-2-carboxylates substituted on the benzene ring, starting from o-nitrotoluenes. derpharmachemica.com This process involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a base, followed by the reduction of the resulting 2-nitrophenylpyruvate. derpharmachemica.com This reductive cyclization ultimately yields the indole-2-carboxylic acid derivative. nih.gov A broad preparative route involves condensing the methyl group of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532) to create an ortho-nitro-β-aminostyrene, which then undergoes cyclization upon reduction to form the indole nucleus. google.com Another approach is the Bartoli indole synthesis, which utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to produce substituted indoles. wikipedia.org This method is particularly useful for creating 7-substituted indoles. wikipedia.org

Intramolecular cyclization of 2-ethynylanilines is an efficient strategy for constructing the indole ring. ccspublishing.org.cn This reaction can be promoted by transition metals or, in some cases, can proceed under metal-free conditions. ccspublishing.org.cn For instance, the cyclization of 2-ethynyl-N-sulfonylanilides can be catalyzed by potassium carbonate in water, offering a green and efficient route to indoles. ccspublishing.org.cn The Fischer indole synthesis is another cornerstone method, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form an N-arylhydrazone, which then rearranges and cyclizes to form the indole. rsc.orgmetu.edu.tr This method is widely used for its versatility in producing a variety of substituted indoles. rsc.org

A straightforward method to obtain 6-ethoxyindoles is through the ethylation of the corresponding 6-hydroxyindole (B149900) derivatives. This can be achieved by treating the 6-hydroxyindole with an ethylating agent such as ethyl iodide (EtI) in the presence of a base like potassium carbonate (K2CO3). For example, 6-hydroxy-2-phenylindole can be converted to 6-ethoxy-2-phenylindole in good yield using this method. nii.ac.jp Similarly, N-alkoxy derivatives of indole-3-carbinol (B1674136) can be synthesized by first preparing the N-hydroxyindole from indoline (B122111) via oxidation, followed by treatment with an alkyl halide and a base. nih.gov

Rearrangement reactions of N-alkoxyindoles can also lead to the formation of C-alkoxyindoles. For instance, the photoirradiation of 1-ethoxy-2-phenylindole in methanol (B129727) has been shown to produce 6-ethoxy-2-phenylindole as one of the products. nii.ac.jpresearchgate.net This photochemical rearrangement provides a pathway to introduce an ethoxy group onto the benzene ring of the indole nucleus. nii.ac.jpresearchgate.netresearchgate.net

Derivatization of 6-Hydroxy Indoles

Synthesis of Precursors and Intermediates

The synthesis of key precursors, such as ethyl this compound-2-carboxylate, is a critical step in accessing more complex derivatives.

The synthesis of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates can be achieved from the corresponding 2-ethoxycarbonyl-1H-indole-methanesulfonic acids. researchgate.net The sulfomethyl group is converted to a formyl group through a series of reactions including chlorination, hydrolysis to the hydroxymethyl intermediate, and subsequent oxidation. researchgate.net Indole esters like ethyl 1H-indole-2-carboxylate can be readily prepared from 1H-indole-2-carboxylic acid by first converting it to the acyl chloride with thionyl chloride, followed by reaction with the appropriate alcohol, in this case, ethanol. nih.gov

Chemical Reactivity and Transformation of 6 Ethoxy 1h Indole

Electrophilic Aromatic Substitution Reactions

The site of electrophilic attack on the indole (B1671886) ring is remarkably consistent and predictable. The primary position for substitution is the C-3 carbon of the pyrrole (B145914) ring. bhu.ac.inarsdcollege.ac.in This preference is attributed to the superior stability of the cationic intermediate (the sigma complex or arenium ion) formed upon attack at this position. When an electrophile attacks C-3, the resulting positive charge can be delocalized over the nitrogen atom without disrupting the aromatic sextet of the benzene (B151609) ring, a stabilization that is not possible with attack at C-2. bhu.ac.in

If the C-3 position is already occupied by a substituent, electrophilic attack will then preferentially occur at the C-2 position. bhu.ac.in Should both the C-2 and C-3 positions be blocked, the substitution is directed to the benzene ring. In the case of 6-ethoxy-1H-indole, the powerful activating effect of the pyrrole ring's nitrogen atom ensures that C-3 remains the most nucleophilic site. nih.gov

The 6-ethoxy group is an electron-donating substituent which activates the benzenoid ring and directs incoming electrophiles to the ortho (C-5 and C-7) and para positions. However, this directive influence is secondary to the inherent high reactivity of the C-3 position. Therefore, for most electrophilic substitution reactions, this compound will react at C-3. In cases where C-3 is blocked, such as in this compound-3-carbaldehyde, the directing effects of the substituents on the benzene ring become paramount. For instance, in the nitration of 1H-indole-3-carbaldehyde, the C-3 aldehyde group deactivates the ring and directs substitution to the meta positions (C-5 and C-6), with the 6-position being favored under certain conditions.

The introduction of an acyl group onto the indole ring, known as acylation, is a fundamental transformation. For indoles, this reaction typically occurs at the C-3 position. While direct Friedel-Crafts acylation can be complicated by N-acylation and the potential for catalyst-induced polymerization, various methods have been developed to achieve C-3 acylation effectively. The reaction of this compound with common acylating agents like acetic anhydride (B1165640) or acetyl chloride is expected to yield the corresponding 3-acyl-6-ethoxy-1H-indole. The electron-donating 6-ethoxy group would enhance the nucleophilicity of the indole ring, facilitating this transformation.

| Acylating Agent | Typical Conditions | Expected Product |

|---|---|---|

| Acetic Anhydride ((CH₃CO)₂O) | Heat or Lewis Acid Catalyst | 1-(6-Ethoxy-1H-indol-3-yl)ethan-1-one |

| Acetyl Chloride (CH₃COCl) | Pyridine or other base, 0°C to rt | 1-(6-Ethoxy-1H-indol-3-yl)ethan-1-one |

| Benzoyl Chloride (C₆H₅COCl) | Pyridine or other base | (6-Ethoxy-1H-indol-3-yl)(phenyl)methanone |

Alkylation of indoles can occur at either the N-1 nitrogen atom or the C-3 carbon. While N-alkylation is common, C-3 alkylation is a key method for elaborating the indole core in synthetic chemistry. researchgate.netnih.gov Direct C-3 alkylation of indoles can be challenging due to competing N-alkylation and the potential for over-alkylation. acs.org

Modern methods have enabled the direct and regioselective C-3 alkylation of indoles. One such approach utilizes a B(C₆F₅)₃ catalyst to mediate the reaction between an indole and an amine-based alkylating agent, effectively cleaving an α-nitrogen C(sp³)–H bond and generating an electrophile that attacks the C-3 position. acs.org This method provides a metal-free route to C-3 alkylated indoles, avoiding common side reactions. acs.org

Alternatively, a two-step procedure involving N-protection followed by C-3 functionalization is widely employed. The indole nitrogen is first protected (e.g., as a silyl (B83357) ether), after which the molecule is lithiated at the C-3 position. The resulting 3-lithioindole is a potent nucleophile that readily reacts with alkyl halides, such as ethyl iodide, to afford the C-3 alkylated product. orgsyn.org Subsequent deprotection removes the silyl group, yielding the final product. orgsyn.org Studies on the closely related 6-methoxy-1H-indole have shown that N-alkylation is also a facile process, often used as a preliminary step before further functionalization at the C-3 position. nih.gov

| Alkylation Method | Reagents | Position of Alkylation | Reference |

|---|---|---|---|

| Direct C-3 Alkylation | Amine-based alkylating agent, B(C₆F₅)₃ catalyst | C-3 | acs.org |

| Indirect C-3 Alkylation | 1. N-protection (e.g., TBDMSCl) 2. Lithiation (e.g., t-BuLi) 3. Alkyl Halide (e.g., EtI) 4. Deprotection (e.g., TBAF) | C-3 | orgsyn.org |

| N-Alkylation | Alkyl halide (e.g., 1-bromooctane), NaH | N-1 | nih.gov |

The Vilsmeier-Haack reaction is the most common and efficient method for the C-3 formylation of indoles. acs.org The reaction involves treating the indole with a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.com The Vilsmeier reagent acts as a mild electrophile, attacking the electron-rich C-3 position of the indole ring with high regioselectivity. jk-sci.com

This reaction is highly applicable to activated indoles like this compound. Research on the analogous 6-methoxy-1H-indole derivatives has demonstrated that the Vilsmeier-Haack reaction proceeds smoothly to introduce a formyl group at the C-3 position, which can then be used in subsequent synthetic steps like reductive amination. nih.gov The expected product from the formylation of this compound is this compound-3-carbaldehyde.

| Reaction | Reagents | Expected Product | Reference |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde | nih.gov |

The Mannich reaction is a three-component condensation that provides a powerful route for the C-3 aminomethylation of indoles. wikipedia.org The reaction involves an active hydrogen compound (the indole), formaldehyde (B43269), and a primary or secondary amine. wikipedia.org For indoles, the reaction is highly regioselective for the C-3 position and yields a β-amino-carbonyl compound known as a Mannich base. wikipedia.org A classic example is the formation of gramine (B1672134) from indole, formaldehyde, and dimethylamine. bhu.ac.in

The applicability of the Mannich reaction to 6-alkoxyindoles is well-documented. Syntheses involving 6-methoxy-1H-indole derivatives show that they readily undergo the Mannich reaction with formaldehyde and various secondary amines (such as piperidine) to afford the corresponding 3-(aminomethyl)indoles in good yields. nih.gov This serves as a strong precedent for the reactivity of this compound under similar conditions.

| Amine Component | Typical Reagents | Expected Product Class | Reference |

|---|---|---|---|

| Dimethylamine | Formaldehyde, Dimethylamine | 3-((Dimethylamino)methyl)-6-ethoxy-1H-indole | bhu.ac.inwikipedia.org |

| Piperidine | Formaldehyde, Piperidine | 6-Ethoxy-3-(piperidin-1-ylmethyl)-1H-indole | nih.gov |

| Azepane | Formaldehyde, Azepane | 3-(Azepan-1-ylmethyl)-6-ethoxy-1H-indole | nih.gov |

The nitration of indoles can be a complex reaction, as the indole nucleus is sensitive to the strongly acidic and oxidizing conditions typically used for nitration, which can lead to polymerization or degradation. However, with careful selection of reagents and conditions, regioselective nitration can be achieved.

For the nitration of this compound, the C-3 position remains the most likely site of initial attack due to its high intrinsic nucleophilicity. If conditions are chosen to force substitution onto the benzenoid ring, the outcome is governed by the directing effects of the 6-ethoxy group. As an activating, ortho-, para- directing group, the ethoxy substituent would favor nitration at the C-5 and C-7 positions.

Research on the nitration of 1H-indole-3-carbaldehyde demonstrates that substitution occurs on the benzene ring, with a mixture of nitric acid and acetic acid favoring the introduction of a nitro group at the C-6 position. This highlights the ability to direct substitution to specific positions on the benzene ring by modulating the electronic properties of the molecule and the reaction conditions. The use of modern, milder nitrating reagents, such as N-nitropyrazoles, offers a more controlled and versatile method for the nitration of sensitive (hetero)arenes, providing good functional group tolerance and scalability. acs.org

| Nitrating Agent | Conditions | Expected Major Product(s) | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Low Temperature | Complex mixture, potential for 3-nitro, 5-nitro, and 7-nitro derivatives | |

| 5-Methyl-1,3-dinitro-1H-pyrazole | Mild, Controllable | Regioselective mononitration, likely at C-3, C-5, or C-7 | acs.org |

Nitration

Nucleophilic Reactions and C-Metallated Indoles

Direct C-metallation of indoles is challenging due to the acidity of the N-H proton (pKa ≈ 17). wikipedia.org Therefore, the indole nitrogen is typically protected with a suitable group before lithiation. The protected indole can then be regioselectively lithiated, most commonly at the C2 position. wikipedia.orgacs.org This C2-lithiated species is a powerful nucleophile that can react with a variety of electrophiles to introduce substituents at this position. wikipedia.org

In the case of this compound, an N-protected derivative such as 6-ethoxy-1-methoxyindole can be regioselectively lithiated at the C2 position using a strong base like n-butyllithium (n-BuLi). The resulting 2-lithio species can then be "quenched" by an electrophile. For example, reaction with iodine (I₂) furnishes the corresponding 2-iodo derivative. nii.ac.jp This 2-iodo intermediate can be further functionalized, for instance, through palladium-catalyzed cross-coupling reactions like the Stille coupling. nii.ac.jp

The choice of the N-protecting group is crucial as it can direct the position of lithiation. bhu.ac.in Groups like methoxymethyl (MOM) have been shown to stabilize the generated 2-lithio species through coordination. researchgate.net

Table 2: Lithiation and Electrophilic Quenching of a 6-Ethoxyindole Derivative

| Starting Material | Reagents | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Ethoxy-1-methoxyindole | 1. n-BuLi, THF | 2. I₂ | 6-Ethoxy-2-iodo-1-methoxyindole | 40% | nii.ac.jp |

This table details a specific, documented example of C2-lithiation and electrophilic quenching.

Oxidation and Reduction Reactions

The pyrrole ring of the indole system is susceptible to oxidative cleavage, particularly at the C2-C3 double bond. Ozonolysis is a classic method for achieving this transformation. arsdcollege.ac.in When an indole is treated with ozone followed by a workup, the C2-C3 bond is cleaved. For example, the ozonolysis of indole itself typically yields 2-formamidobenzaldehyde. arsdcollege.ac.in

Applying this to this compound, ozonolysis would be expected to cleave the heterocyclic ring to produce 2-formamido-4-ethoxybenzaldehyde. This reaction highlights the greater reactivity of the pyrrole ring compared to the electron-rich benzene ring under these specific oxidative conditions. arsdcollege.ac.in The reaction proceeds via an unstable ozonide intermediate which is then converted to the final product upon workup. masterorganicchemistry.com

While catalytic hydrogenation of indoles typically reduces the pyrrole ring to yield indolines, the benzene portion of the indole nucleus can be selectively reduced under Birch reduction conditions. bhu.ac.inarsdcollege.ac.in The Birch reduction uses an alkali metal (like lithium or sodium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.comnsf.gov

For indoles bearing an electron-donating group (EDG) on the benzene ring, such as the ethoxy group at C6, the reduction occurs at the positions ortho and meta to the substituent. Therefore, the Birch reduction of this compound is predicted to yield 6-ethoxy-4,7-dihydro-1H-indole as the major product. bhu.ac.in This reaction provides a pathway to partially saturated indole systems that are not readily accessible by other means.

The reverse reaction of reduction, the dehydrogenation or aromatization of an indoline (B122111) to an indole, is a synthetically useful transformation. orgsyn.org Indolines are readily oxidized to the corresponding indoles. orgsyn.orgrsc.org This process re-establishes the aromaticity of the pyrrole ring.

For example, 6-ethoxyindoline, which can be prepared from this compound, can be converted back to this compound through dehydrogenation. This can be achieved using various oxidizing agents. A common method involves heating with a palladium on carbon (Pd/C) catalyst in a suitable solvent. The synthesis of 6-ethoxy-2-phenylindole has been achieved from 1-acetyl-2,3-dihydro-6-ethoxyindole, which involves an oxidation step to form the indole nucleus. nii.ac.jp

Reduction of the Benzene Ring

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. libretexts.org In these reactions, two π-electron systems combine to form a ring, creating two new σ-bonds at the expense of two π-bonds. libretexts.org The indole nucleus, with its C2-C3 double bond, can participate in several types of cycloadditions. sci-hub.se

Reactions involving the C2-C3 π-bond

The C2-C3 double bond of the indole core is a key reactive site for cycloaddition reactions, serving as a 2π component in processes like [3+2] and [4+2] cycloadditions. These reactions provide access to complex fused-ring systems.

[4+2] Cycloaddition (Diels-Alder Type Reactions): While the isolated C2-C3 bond acts as a dienophile, vinylindoles (where a vinyl group is attached to the indole ring) can act as the 4π diene component. For instance, 2-vinylindoles undergo Lewis acid-catalyzed [4+2] cycloadditions with various dienophiles to yield tetrahydrocarbazoles. unimi.it The presence of a substituent on the indole nitrogen, such as an N-alkyl or N-electron-withdrawing group, is often necessary to prevent side reactions like Michael additions. unimi.it A metal-free, photoinduced tandem reaction between N-aryl glycine (B1666218) esters and indoles can proceed through a [4+2] cyclization to form tetracyclic indolo[3,2-c]quinolines. d-nb.info

[3+2] Cycloaddition: Gold(I)-catalyzed reactions of indolyl propargylic esters can generate a 1,3-dipole intermediate that subsequently undergoes a [3+2] cycloaddition with the C2–C3 bond of the indole moiety. unimi.it This intramolecular reaction leads to the formation of polycyclic indoline derivatives with high stereoselectivity. unimi.it

(4+3) Cycloaddition: Strategies for constructing seven-membered rings fused to the indole core often utilize (4+3) cycloaddition cascades. acs.org These methods are valuable for synthesizing the cyclohepta[b]indole scaffold, a core structure in some indole alkaloids. acs.org

Reactions involving the C2-N sigma bond

While cycloadditions predominantly involve the π-system, some transformations can affect the C2-N bond as part of a broader cyclization process. Brønsted acid-catalyzed (4+2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes results in the formation of 8,9-dihydropyrido[1,2-a]indole structures. acs.org This reaction involves a formal alkylation of both the N1 and C2 positions of the indole, creating a new heterocyclic ring that incorporates the original C2-N bond. acs.org

Derivatization and Functionalization Strategies

The functionalization of this compound can be achieved by targeting three main areas: the ethoxy group, the indole nitrogen (N1), and the C-H bonds on the aromatic rings.

Functionalization of the Ethoxy Group

The ethoxy group at the C6 position offers a handle for further modification, primarily through ether cleavage.

O-Dealkylation: The ethyl group can be cleaved to yield the corresponding 6-hydroxy-1H-indole. This transformation is a common strategy in medicinal chemistry to unmask a phenol, which can serve as a hydrogen bond donor or a site for further functionalization.

Oxidation: While less common, the ethoxy group could potentially undergo oxidation. For the analogous compound 4-ethoxy-1H-indole, oxidation has been noted as a possible reaction that could convert the ethoxy group into a carbonyl group.

A notable rearrangement reaction occurs upon photoirradiation of 1-ethoxy-2-phenylindole, which yields 6-ethoxy-2-phenylindole as one of the products. researchgate.net This highlights a pathway for the formation of the 6-ethoxy substitution pattern from an N-alkoxy precursor. researchgate.net

Modifications at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a common site for functionalization, which can alter the electronic properties and biological activity of the molecule. nih.gov

N-Alkylation and N-Arylation: The NH proton is acidic enough (pKa ≈ 17) to be removed by a suitable base, and the resulting indolide anion can be functionalized with various electrophiles. Standard procedures often involve reacting the indole with alkyl or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The formation of ethyl N-alkylated indol-2-carboxylates is confirmed by the disappearance of the indole NH proton signal in the 1H-NMR spectrum. mdpi.com

N-Sulfonylation: The indole nitrogen can be readily sulfonated. For example, various substituted indoles, including 5-ethoxy-1H-indole, can be reacted with sulfonyl chlorides in the presence of a base to yield N1-phenylsulfonyl indole derivatives. tandfonline.com This modification is often used in medicinal chemistry to introduce specific pharmacophoric features. tandfonline.com

| Starting Indole | Reagent | Product | Yield (%) | Reference |

| 5-Ethoxy-1H-indole | 3-(Hydroxymethyl)phenylsulfonyl chloride | 5-Ethoxy-1-[3-(hydroxymethyl)phenylsulfonyl]-1H-indole | 44 | tandfonline.com |

| 5-Fluoro-1H-indole | 3-(Hydroxymethyl)phenylsulfonyl chloride | 5-Fluoro-1-[3-(hydroxymethyl)phenylsulfonyl]-1H-indole | 51 | tandfonline.com |

| 1H-Indole | 3-Carboxybenzenesulfonyl chloride | 3-(Indole-1-sulfonyl)benzoic acid | - | tandfonline.com |

| 5-Fluoro-1H-indole | 3-Carboxybenzenesulfonyl chloride | 3-(5-Fluoroindole-1-sulfonyl)benzoic acid | - | tandfonline.com |

Site-Selective C-H Functionalization

Directly functionalizing the carbon-hydrogen bonds of the indole core is a highly atom-economical approach to creating derivatives. frontiersin.org However, achieving site-selectivity is a significant challenge due to the multiple reactive C-H bonds. nih.gov The general reactivity order for electrophilic substitution is C3 >> N1 > C2 > C7 > C4 > C6 > C5. wikipedia.org Therefore, functionalizing the C6 position requires overcoming the inherent reactivity of the C3 and C2 positions.

Modern synthetic methods have been developed to target the less reactive positions on the benzene portion of the indole ring. chim.itnih.gov

Directing Group Strategies: A common strategy involves installing a directing group on the indole nitrogen, which can steer a metal catalyst to a specific C-H bond. nih.gov For example, an N-pivaloyl group can direct rhodium-catalyzed C7-alkenylation. chim.it Similarly, palladium-catalyzed olefination at the C4 position of tryptophan derivatives has been achieved using a TfNH- directing group. nih.gov

Remote C6 Functionalization: A metal-free catalytic method for the remote C6-functionalization of 2,3-disubstituted indoles has been developed. frontiersin.org This reaction uses a Brønsted acid to catalyze the reaction between the indole and a β,γ-unsaturated α-ketoester, selectively forming a new bond at the C6 position in good yields. frontiersin.org While this method requires substitution at C2 and C3 to block those reactive sites, it demonstrates a viable pathway for direct functionalization at the C6 position.

Rearrangement Reactions of this compound

Rearrangement reactions represent a class of isomeric transformations where the carbon skeleton or the placement of substituents on a molecule is altered. In the context of indole chemistry, these reactions can lead to a diverse array of structural isomers, often with significant changes in their chemical and physical properties. While specific studies on the rearrangement reactions originating directly from this compound are not extensively documented in the reviewed literature, the formation of 6-ethoxyindole derivatives through rearrangement processes has been reported. This section will focus on these findings, particularly photochemical rearrangements leading to the 6-ethoxyindole scaffold.

Photochemical Rearrangement

The formation of 6-ethoxy-2-phenylindole has been observed as a product of the photoirradiation of 1-ethoxy-2-phenylindole. nii.ac.jpresearchgate.net This transformation represents a notable example of a photochemical rearrangement where an ethoxy group migrates from the nitrogen atom (position 1) to the C-6 position of the indole ring.

In a detailed study, the irradiation of 1-ethoxy-2-phenylindole in methanol (B129727) using a high-pressure mercury lamp resulted in a mixture of products. nii.ac.jp Among these, 6-ethoxy-2-phenylindole was isolated as a minor product with a 3% yield. nii.ac.jp The primary products were 2-phenylindole (B188600) (35% yield) and 3-ethoxy-2-phenylindole (12% yield). nii.ac.jp The structural confirmation of 6-ethoxy-2-phenylindole was achieved through meticulous comparison of its spectral data with that of an authentically synthesized sample. nii.ac.jp

This photochemical rearrangement is significant as it suggests a potential biosynthetic pathway for naturally occurring substituted indoles. nii.ac.jp The energy from ultraviolet light can induce the migration of substituents around the indole nucleus, leading to constitutional isomers that might not be readily accessible through conventional thermal reactions.

The reaction of 1-hydroxy-2-phenylindole (B159980) with tosyl chloride also yielded a rearranged product, 6-tosyloxy-2-phenylindole, which could then be converted to 6-ethoxy-2-phenylindole. nii.ac.jpresearchgate.net This further supports the notion of substituent migration to the C-6 position of the indole ring under certain reaction conditions.

Table 1: Photochemical Rearrangement Leading to a 6-Ethoxyindole Derivative

| Starting Material | Reagents and Conditions | Major Products | 6-Ethoxy Product | Yield of 6-Ethoxy Product | Reference |

| 1-Ethoxy-2-phenylindole | UV irradiation (Hannovia lamp), Methanol | 2-Phenylindole, 3-Ethoxy-2-phenylindole | 6-Ethoxy-2-phenylindole | 3% | nii.ac.jp |

While direct evidence for Claisen or Cope rearrangements involving a simple this compound is scarce in the surveyed literature, these pericyclic reactions are fundamental in indole chemistry for C-C bond formation and structural elaboration. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov For instance, the dearomative Claisen rearrangement of 3-indolyl alcohols has been developed as a robust method for accessing 2,2-disubstituted indolines. nih.govacs.org It is conceivable that a suitably substituted this compound derivative, for example, one bearing an allyl ether group at a specific position, could undergo such rearrangements. However, specific experimental data for this compound in this context is not available in the provided search results.

Similarly, acid-catalyzed rearrangements are known to occur in various indole derivatives, often leading to skeletal reorganization or substituent migration. clockss.orgacs.org The specific behavior of this compound under strong acidic conditions would likely be influenced by the electron-donating nature of the ethoxy group, potentially directing electrophilic attack and subsequent rearrangements. A theoretical study on the acid-catalyzed rearrangement of 3-acetyl-6-ethoxy-5,6-dihydro-4H-1,2-oxazine highlights the complexity of such transformations. journalijar.com

Spectroscopic and Computational Elucidation of 6 Ethoxy 1h Indole

Advanced Spectroscopic Techniques for Structural Analysis

A variety of spectroscopic methods are employed to determine the precise structure and connectivity of atoms within the 6-Ethoxy-1H-indole molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR: The proton NMR spectrum of an indole (B1671886) derivative typically shows distinct signals for the protons on the indole ring and any substituents. For instance, in related indole compounds, the N-H proton of the indole ring often appears as a broad singlet in the downfield region, typically above 10 ppm, when measured in a solvent like DMSO-d₆. acs.org Aromatic protons on the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus resonate in the range of 6.5-8.0 ppm. The specific chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern. For the ethoxy group, a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons would be expected, with their chemical shifts influenced by the oxygen atom.